![molecular formula C23H19N3O3S B2822417 N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 451466-32-3](/img/structure/B2822417.png)
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Antihypertensive and Diuretic Activities
A study by Rahman et al. (2014) explored the synthesis and characterization of quinazoline derivatives, targeting their potential as diuretic and antihypertensive agents. The research demonstrated that some compounds exhibited significant activity, suggesting the potential of such molecules in developing therapeutic agents (Rahman et al., 2014).
Antimicrobial Activities
Research on quinazolinone and thiazolidinone derivatives highlighted their antimicrobial potential. Desai et al. (2011) synthesized compounds demonstrating in vitro antibacterial and antifungal activities against various pathogens, underscoring the antimicrobial applicability of such chemical frameworks (Desai et al., 2011).
Allosteric CCR4 Antagonists
Procopiou et al. (2013) developed indazole arylsulfonamides as human CCR4 antagonists, demonstrating the utility of these compounds in modulating immune responses. This research illustrates the potential for developing novel therapeutics targeting immune-related disorders (Procopiou et al., 2013).
Chemical Reactivity and Synthesis Pathways
Reactivity Studies
The thermal reactivity of triazoline derivatives, including those with methoxyphenyl groups, was investigated by Benati et al. (1991), providing insights into the chemical behavior and potential synthetic applications of such compounds (Benati et al., 1991).
Synthetic Methodologies
Research into the synthesis of complex quinazoline derivatives, as demonstrated by Zaki et al. (2017) and other researchers, reveals the intricate methodologies involved in constructing such molecules. These studies not only elucidate the synthetic routes but also hint at the versatility of quinazolines in chemical synthesis (Zaki et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, inhibiting their function . This interaction disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these receptors, the compound disrupts these pathways, leading to a decrease in cancer cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation and survival . This is due to the inhibition of the EGFR and VEGFR-2 signaling pathways, which are involved in these processes .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13,19H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZVWANENCHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C=CC=CC4=NC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)
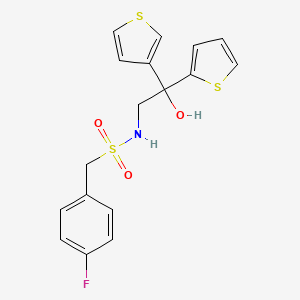
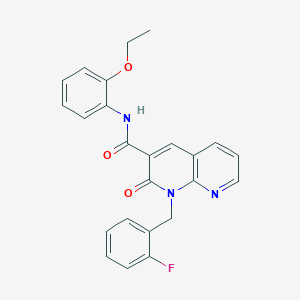
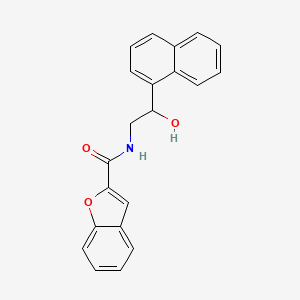
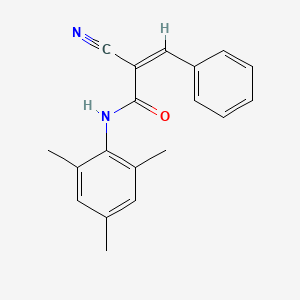
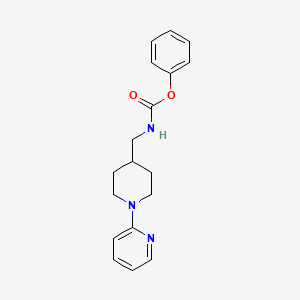
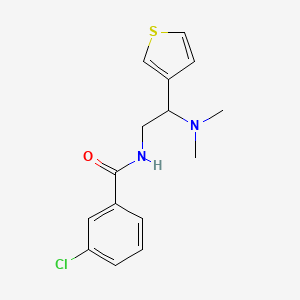
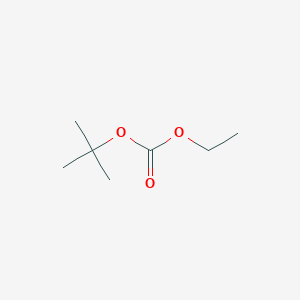
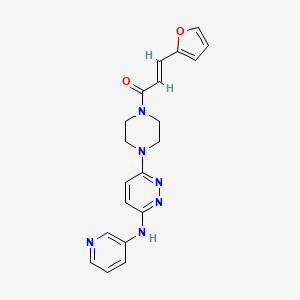
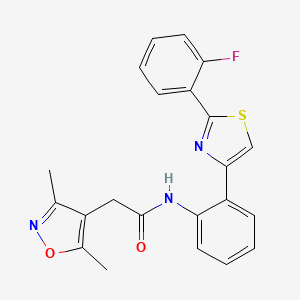
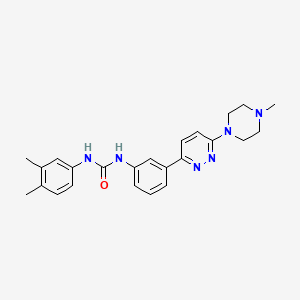

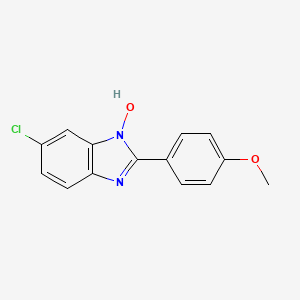
![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)